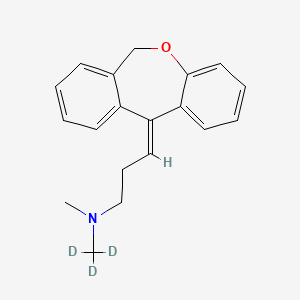![molecular formula C19H29O6P B590751 2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid CAS No. 128948-01-6](/img/structure/B590751.png)
2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid: is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid typically involves multiple steps, including esterification, phosphorylation, and acylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Optimization of reaction conditions and purification techniques is essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus or acetic acid moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: In biological research, [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid may be used to study enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, it may be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
- **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid
- **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]propionic acid
- **(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]butyric acid
Uniqueness: The uniqueness of [(1R)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
128948-01-6 |
|---|---|
Formule moléculaire |
C19H29O6P |
Poids moléculaire |
384.409 |
Nom IUPAC |
2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26?/m1/s1 |
Clé InChI |
BGHVPSAAFKIBID-ICCFGIFFSA-N |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Synonymes |
{(S)-[(R)-2-METHYL-1-PROPIONYLOXYPROPOXY](4-PHENYLBUTYL)PHOSPHINOYL}ACETIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


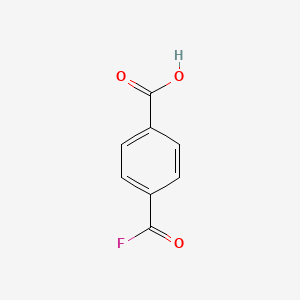
![1H-Pyrrolo[2,3-d]pyrimidine, 2-nitroso- (9CI)](/img/new.no-structure.jpg)
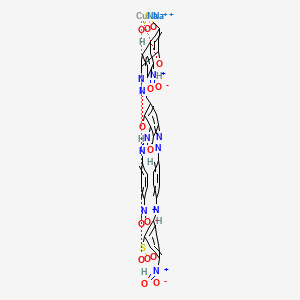
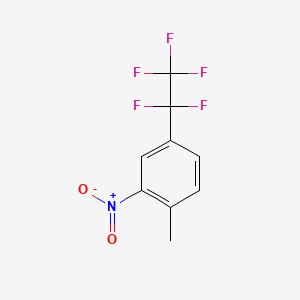
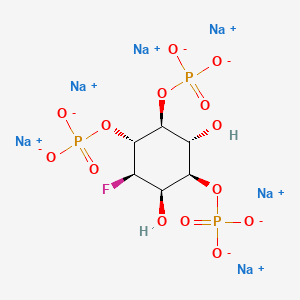
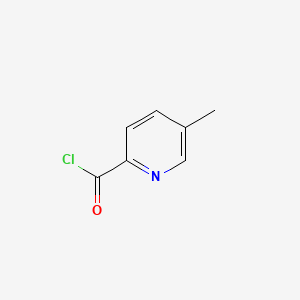
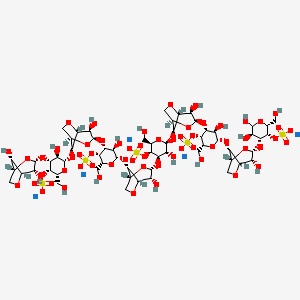

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)
